molecular formula C4H4BrN3O2 B11893166 5-Bromo-1-methyl-2-nitro-1H-imidazole

5-Bromo-1-methyl-2-nitro-1H-imidazole

Cat. No.: B11893166
M. Wt: 206.00 g/mol
InChI Key: VOFCKMBHQUDTAI-UHFFFAOYSA-N
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Description

Significance of Imidazole (B134444) Scaffolds in Advanced Chemical Synthesis

The imidazole scaffold is a cornerstone in the field of chemical synthesis, valued for its unique structural and chemical properties. numberanalytics.com First synthesized in 1858, this five-membered aromatic heterocycle, containing two nitrogen atoms, offers a unique combination of features that make it a valuable building block. nih.govijsrtjournal.com Its amphoteric nature, meaning it can act as both an acid and a base, along with its high polarity and water solubility, contributes to its versatility. nih.govbiomedpharmajournal.org

The presence of two nitrogen atoms in the imidazole ring allows for diverse reactivity and interactions, making it a central scaffold for developing new molecules. ijsrtjournal.com The ability to functionalize the imidazole ring at various positions allows for the creation of a wide array of derivatives with tailored properties. nih.gov This has led to its use in the synthesis of not only pharmaceuticals but also agrochemicals, synthetic materials, ionic liquids, and catalysts for organic reactions. numberanalytics.comlifechemicals.com The imidazole nucleus is a fundamental component in many natural products, including the amino acid histidine and histamine, further highlighting its importance in biological chemistry. biomedpharmajournal.orglifechemicals.com

Overview of Substituted Nitroimidazole Chemistry

Substituted nitroimidazoles are a significant class of compounds characterized by an imidazole ring bearing one or more nitro groups. The journey of nitroimidazoles in scientific research began with the discovery of azomycin (B20884) (2-nitroimidazole) from bacteria in 1953. nih.gov The position of the nitro group on the imidazole ring, as well as the presence of other substituents, profoundly influences the chemical and physical properties of these molecules. dtic.milwikipedia.org

The chemistry of nitroimidazoles is largely dictated by the strong electron-withdrawing nature of the nitro group. This feature makes the imidazole ring electron-deficient and influences its reactivity in various chemical transformations. For instance, the acidity of the N-H proton in nitroimidazoles is significantly increased compared to unsubstituted imidazole. dtic.mil Synthesis of substituted nitroimidazoles often involves the nitration of an existing imidazole derivative or the construction of the nitro-substituted ring from acyclic precursors. wikipedia.org The reactivity of the nitro group itself, particularly its reduction under certain conditions to form reactive intermediates, is a key aspect of the chemistry of these compounds. humanjournals.com This reactivity has been a major driver for the exploration of nitroimidazole derivatives in various fields of chemical research. nih.gov

Research Context of 5-Bromo-1-methyl-2-nitro-1H-imidazole within Heterocyclic Compound Studies

Within the broader study of heterocyclic compounds, this compound is situated at the intersection of several key areas of interest. As a halogenated nitroimidazole, its study contributes to the understanding of how different substituents collectively influence the properties of the imidazole core. The presence of a bromine atom at the 5-position, a nitro group at the 2-position, and a methyl group at the 1-position creates a specific electronic and steric environment that dictates its reactivity.

Research on this compound and its analogs helps to elucidate the regioselectivity of reactions on the imidazole ring. For example, the synthesis of such specifically substituted imidazoles often requires careful control of reaction conditions to achieve the desired isomer. Studies on related compounds, such as other bromo- and nitro-substituted imidazoles, provide a comparative framework for understanding the unique characteristics of this compound. For instance, the synthesis of related compounds like 2-bromo-2-(5-bromo-2-methyl-4-nitro-1H-imidazol-1-yl)-1-phenylethanone highlights the synthetic utility of brominated nitroimidazoles as precursors to more complex structures. researchgate.net The investigation of such molecules is crucial for advancing the field of synthetic organic chemistry and for discovering new building blocks for various applications.

Physicochemical Properties

The specific arrangement of substituents on the imidazole ring of this compound gives rise to a distinct set of physicochemical properties. While detailed experimental data for this specific compound is not widely published, we can infer some of its characteristics based on related structures.

PropertyValue/DescriptionSource
Molecular Formula C4H4BrN3O2 nih.gov
Molecular Weight 206.00 g/mol nih.gov
Appearance Likely a solid at room temperature.N/A
Melting Point Not specified for this isomer. For comparison, 5-Bromo-4-nitro-1H-imidazole has a melting point of 281-282 °C (decomposes). chemicalbook.com
Solubility Expected to have some solubility in polar organic solvents.N/A
pKa The presence of the electron-withdrawing nitro group would make the imidazole ring more acidic than unsubstituted imidazole. dtic.mil

Synthesis and Reactions

The synthesis of specifically substituted imidazoles like this compound requires regioselective control. Generally, the synthesis could proceed through the nitration of a pre-existing bromo-methyl-imidazole or the bromination of a methyl-nitro-imidazole. The alkylation of a bromo-nitro-imidazole is another possible route. For instance, studies on the alkylation of 4- and 5-nitroimidazoles have shown that the reaction is regiospecific, and the choice of base and solvent can significantly influence the outcome.

Reactions involving this compound would likely exploit the reactivity of the bromine and nitro substituents. The bromine atom can potentially undergo nucleophilic substitution reactions, allowing for the introduction of other functional groups. The nitro group can be reduced to an amino group, which can then be further functionalized. This is a common strategy in the chemistry of nitroaromatic compounds. The synthesis of related compounds like α-[[(2-Bromoethyl)amino]methyl]-2-nitro-1H-imidazole-1-ethanol highlights the potential for the nitro-imidazole core to be elaborated into more complex structures. nih.gov

Structural Analysis

The crystal structure of this compound has not been explicitly detailed in the reviewed literature. However, insights can be drawn from the structural analyses of similar compounds. For example, the crystal structure of 2-(2-Methyl-5-nitro-1H-imidazol-1-yl)ethyl 2-bromobenzoate (B1222928) shows that the imidazole and benzene (B151609) rings are not coplanar, with a dihedral angle of 30.6 (2)°. nih.gov In the structures of 4-nitro-1-phenylimidazole and 4'-nitro-1-phenyl-4,1'-biimidazole, the aromatic rings are also not coplanar, and the nitro group is slightly twisted out of the plane of the imidazole ring. iucr.org It is expected that the imidazole ring in this compound would be essentially planar. The C-Br and C-N bonds to the substituents will have characteristic lengths that can be compared to other known structures.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C4H4BrN3O2

Molecular Weight

206.00 g/mol

IUPAC Name

5-bromo-1-methyl-2-nitroimidazole

InChI

InChI=1S/C4H4BrN3O2/c1-7-3(5)2-6-4(7)8(9)10/h2H,1H3

InChI Key

VOFCKMBHQUDTAI-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CN=C1[N+](=O)[O-])Br

Origin of Product

United States

Synthetic Methodologies and Advanced Chemical Transformations of 5 Bromo 1 Methyl 2 Nitro 1h Imidazole and Its Precursors

Strategic Approaches to 1-Methyl-2-nitro-1H-imidazole Functionalization

The synthesis of 5-bromo-1-methyl-2-nitro-1H-imidazole relies on the effective functionalization of the 1-methyl-1H-imidazole core. This involves the strategic introduction of both a nitro group and a bromine atom at specific positions on the imidazole (B134444) ring.

Regioselective Halogenation Reactions for Bromine Introduction

The introduction of a bromine atom onto the imidazole ring is a critical step. The regioselectivity of this reaction is influenced by the directing effects of the substituents already present on the ring. For instance, the bromination of 1,2-dimethyl-1H-imidazole with N-bromosuccinimide (NBS) in DMF has been shown to produce 4,5-dibromo-1,2-dimethyl-1H-imidazole. thieme-connect.com The reaction conditions, including the choice of solvent, can play a crucial role in achieving the desired regioselectivity and yield. thieme-connect.comnih.gov In some cases, a mixture of regioisomers may be formed, necessitating separation techniques to isolate the desired product. thieme-connect.com For example, the methylation of 5-bromo-2-methyl-1H-imidazole can lead to a mixture of 4-bromo-1,2-dimethyl-1H-imidazole and 5-bromo-1,2-dimethyl-1H-imidazole. thieme-connect.com

Nitration Procedures for Nitro Group Incorporation

The nitration of N-substituted imidazoles is a key transformation for introducing the nitro group. Various nitrating agents and reaction conditions have been explored to achieve this. A common method involves the use of a mixture of nitric acid and sulfuric acid. chemicalbook.comgoogle.com The temperature of the reaction can significantly impact the outcome, with temperatures ranging from 0°C to 140°C being reported. google.com For instance, the nitration of 4-bromo-1H-imidazole with concentrated nitric acid in concentrated sulfuric acid at 110°C yields 5-bromo-4-nitro-1H-imidazole. chemicalbook.com Alternative nitrating systems, such as a mixture of potassium nitrate (B79036) (KNO₃) and trifluoroacetic anhydride (B1165640) (TFAA), can also be employed. patsnap.com The choice of the N-substituent on the imidazole ring can influence the position of nitration.

Synthesis of this compound and Analogues

The synthesis of this compound is typically achieved through multi-step reaction pathways, starting from simpler imidazole precursors. The optimization of these reaction sequences is crucial for maximizing yield and purity.

Multi-step Reaction Pathways

A common synthetic strategy involves a sequence of nitration, methylation, and bromination, although the order of these steps can be varied. libretexts.org For example, one could start with the nitration of an appropriate imidazole derivative, followed by methylation and then bromination. thieme-connect.com Alternatively, a brominated imidazole could be subjected to nitration and subsequent methylation. The specific pathway chosen often depends on the availability of starting materials and the desired regioselectivity. For instance, 2-methyl-4-nitro-1H-imidazole can be N-methylated using methyl iodide and potassium carbonate to produce 1,2-dimethyl-4-nitro-1H-imidazole. thieme-connect.com

A general representation of a multi-step synthesis is outlined below:

Step 1: Nitration of a suitable imidazole precursor.

Step 2: Methylation of the nitrated imidazole.

Step 3: Bromination of the methylated nitroimidazole.

The intermediate products at each stage require careful purification to ensure the success of subsequent steps.

Optimization of Reaction Conditions for Enhanced Yields and Purity

The efficiency of the synthesis of this compound is highly dependent on the optimization of reaction conditions for each step. Factors such as the choice of reagents, solvents, temperature, and reaction time are critical. For instance, in nitration reactions, controlling the temperature is essential to prevent side reactions and improve the yield of the desired nitro-isomer. google.com Similarly, in bromination reactions, the choice of the brominating agent and solvent can significantly affect the regioselectivity and yield. thieme-connect.com The use of different bases and solvents in N-alkylation reactions has been studied to improve yields, with conditions such as potassium carbonate in acetonitrile (B52724) at elevated temperatures showing good results for certain nitroimidazoles. The table below summarizes the optimization of conditions for a related bromination reaction.

Table 1: Optimization of Bromination Conditions for 1,2-dimethyl-1H-imidazole

Entry Solvent Time (h) Yield (%)
1 MeCN 6 Lower
4 DMF 6 80
7 Toluene 6 Lower

Data sourced from a study on the synthesis of 4,5-dibromo-1,2-dimethyl-1H-imidazole. thieme-connect.com

Derivatization Reactions of this compound

The bromine atom at the 5-position of this compound serves as a useful handle for further functionalization through various chemical reactions. One of the most common transformations is nucleophilic aromatic substitution (SNAr), where the bromo group is displaced by a nucleophile.

For example, SNAr reactions on similar bromo-substituted heterocyclic systems, such as 5-bromo-1,2,3-triazines, have been shown to proceed with various nucleophiles like phenols. acs.org These reactions are typically carried out in the presence of a base, such as cesium carbonate, in a suitable solvent like THF. acs.org The reactivity of the bromo-substituent allows for the introduction of a wide range of functionalities, leading to the creation of diverse libraries of compounds for further investigation.

Another potential derivatization is through cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction would involve the palladium-catalyzed coupling of the bromo-imidazole with a boronic acid or ester, enabling the formation of a new carbon-carbon bond and the introduction of various aryl or heteroaryl substituents. While specific examples for this compound are not detailed in the provided context, this is a standard and powerful method for the derivatization of aryl and heteroaryl bromides. researchgate.net

Nucleophilic Aromatic Substitution Reactions on the Imidazole Ring System

The electron-withdrawing nature of the nitro group at the C2 position of the imidazole ring activates the ring system towards nucleophilic aromatic substitution (SNAr) reactions. This allows for the displacement of the bromine atom at the C5 position by various nucleophiles. Research has shown that 4(5)-bromo- and -iodo-imidazoles, when activated by an adjacent nitro group, readily undergo nucleophilic displacement with nucleophiles such as methoxide (B1231860), phenoxide, and cyclic secondary amines. researchgate.net

The reactivity of halogenated nitroimidazoles in SNAr reactions is influenced by the position of the substituents. For instance, in 2,4-dihalogeno-1-methyl-5-nitroimidazoles, hard nucleophiles like cyanide and methoxide anions preferentially substitute the halogen at the C2 position. researchgate.net In contrast, softer nucleophiles such as amines and thiols favor substitution at the C4 position. researchgate.net These regioselective reactions highlight the nuanced reactivity of the substituted imidazole ring.

ReactantNucleophileConditionsProductReference
This compoundMethoxideHeat5-Methoxy-1-methyl-2-nitro-1H-imidazole researchgate.net
This compoundPhenoxideHeat5-Phenoxy-1-methyl-2-nitro-1H-imidazole researchgate.net
This compoundSecondary Amine (e.g., Piperidine)Heat5-(Piperidin-1-yl)-1-methyl-2-nitro-1H-imidazole researchgate.net

Coupling Reactions Involving the Bromine Moiety (e.g., Suzuki-Miyaura, Sonogashira)

The bromine atom at the C5 position of this compound serves as a valuable handle for palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon bonds.

Suzuki-Miyaura Coupling: This reaction has been successfully applied to 5-nitroimidazole derivatives to synthesize a variety of 5-aryl-1-methyl-4-nitroimidazoles. nih.gov The reaction typically involves the coupling of the bromo-nitroimidazole with an arylboronic acid in the presence of a palladium catalyst, a base, and often a phase-transfer catalyst like tetrabutylammonium (B224687) bromide (TBAB) in water. nih.govsci-hub.se The presence of the electron-withdrawing nitro group can facilitate the coupling process, leading to good yields of the desired products. nih.gov Microwave-assisted Suzuki-Miyaura cross-coupling reactions have also been shown to be efficient for nitrated imidazole rings. sci-hub.se

Bromo-nitroimidazoleArylboronic AcidCatalyst/Base/SolventProductReference
5-Chloro-1-methyl-4-nitroimidazolePhenylboronic acidPd(PPh₃)₂Cl₂/K₂CO₃/TBAB/Water1-Methyl-5-phenyl-4-nitroimidazole nih.gov
4-Bromo-1,2-dimethyl-5-nitro-1H-imidazole(E)-Styrylboronic acidPd(PPh₃)₄/Na₂CO₃/TBAB/Water (Microwave)4-(1,2-Dimethyl-5-nitro-1H-imidazol-4-yl)styrene sci-hub.se

Sonogashira Coupling: The Sonogashira reaction, which couples terminal alkynes with aryl or vinyl halides, is another powerful tool for functionalizing the this compound core. organic-chemistry.org This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. organic-chemistry.orgresearchgate.net This methodology allows for the introduction of various alkyne-containing moieties at the C5 position, significantly expanding the structural diversity of accessible derivatives. While specific examples for this compound are not extensively detailed in the provided results, the general applicability of Sonogashira coupling to bromo-heterocycles is well-established. researchgate.net

Bromo-nitroimidazoleTerminal AlkyneCatalyst/Co-catalyst/BaseProductReference
This compoundPhenylacetylenePd(PPh₃)₄/CuI/Amine1-Methyl-2-nitro-5-(phenylethynyl)-1H-imidazole organic-chemistry.orgresearchgate.net

Reduction and Oxidation Reactions of Nitro and Imidazole Moieties

Reduction of the Nitro Group: The nitro group of this compound can be readily reduced to an amino group, a key transformation for further functionalization. youtube.com A variety of reducing agents can be employed for this purpose. Catalytic hydrogenation using H₂ over a palladium, platinum, or nickel catalyst is a common method. youtube.com Other effective reagents include metals in acidic media, such as iron or zinc in the presence of hydrochloric acid. youtube.com Stannous chloride (tin(II) chloride) is a particularly useful chemoselective reducing agent that shows a high preference for reducing nitro groups over other potentially reducible functional groups. youtube.com

ReactantReducing AgentProductReference
This compoundH₂/Pd, Pt, or Ni5-Bromo-1-methyl-1H-imidazol-2-amine youtube.com
This compoundFe/HCl or Zn/HCl5-Bromo-1-methyl-1H-imidazol-2-amine youtube.com
This compoundSnCl₂/H₂O5-Bromo-1-methyl-1H-imidazol-2-amine youtube.com

Oxidation of the Imidazole Moiety: While the provided search results focus more on the reduction of the nitro group, oxidation reactions of the imidazole ring are also a possibility, although potentially challenging due to the presence of the deactivating nitro group. In some cases, imidazole derivatives can be oxidized to form stable radicals, such as phenoxyl-nitroxyl mono- and diradicals, which are of interest for their electroactive and paramagnetic properties. rsc.org

Other Functional Group Interconversions and Advanced Transformations

Beyond the primary reactions discussed, the this compound scaffold can undergo other advanced transformations. For instance, the bromine atom can be involved in other palladium-catalyzed reactions, and the resulting amino group from nitro reduction can be a starting point for a multitude of further derivatizations, such as amide bond formation.

One notable advanced transformation is the use of nitroarenes themselves as electrophilic coupling partners in Suzuki-Miyaura reactions, offering an alternative to the more common aryl halides. mdpi.com Although this application is more recent and has been demonstrated with a range of nitroarenes, its applicability to this compound could provide novel synthetic routes. mdpi.com

Furthermore, radical-nucleophilic substitution (SRN1) reactions have been reported for anions of nitroimidazoles with various halogeno-nitroalkanes, leading to N(1)-(nitroalkyl) derivatives. rsc.org This type of reaction offers a pathway to introduce complex alkyl chains onto the imidazole nitrogen.

Starting MaterialReagentsTransformationProductReference
This compoundArylboronic acid, Pd catalyst, BaseSuzuki-Miyaura (using nitro group as leaving group)5-Bromo-1-methyl-2-aryl-1H-imidazole mdpi.com
Anion of 2-nitroimidazole (B3424786)2-Bromo-2-nitropropaneSRN1 ReactionN(1)-(1-methyl-1-nitroethyl)-2-nitroimidazole rsc.org

Computational and Theoretical Investigations into the Electronic Structure and Reactivity of 5 Bromo 1 Methyl 2 Nitro 1h Imidazole

Simulation of Spectroscopic Properties (e.g., UV-Vis Absorption)

Computational methods, particularly Time-Dependent Density Functional Theory (TD-DFT), are instrumental in simulating and interpreting spectroscopic data, such as UV-Vis absorption spectra.

A theoretical UV-Vis spectrum for 5-Bromo-1-methyl-2-nitro-1H-imidazole would predict the wavelengths of maximum absorption (λmax) corresponding to electronic transitions within the molecule. These transitions, likely of the π → π* and n → π* type, are influenced by the molecule's chromophores. The nitro group, a well-known chromophore, along with the substituted imidazole (B134444) ring, would dominate the absorption characteristics.

Simulated spectra can be correlated with experimental data to confirm the molecular structure and to understand the electronic transitions involved. This information is crucial for analytical applications and for assessing the molecule's photostability.

Molecular Dynamics Simulations for Dynamic Behavior and Interaction Modeling

Molecular dynamics (MD) simulations provide a means to study the movement of atoms and molecules over time, offering insights into the dynamic behavior of this compound.

MD simulations can be employed to explore the conformational flexibility of the molecule, particularly the rotation of the nitro group relative to the imidazole ring. Furthermore, by simulating the molecule in a solvent such as water, its solvation process and solubility can be investigated.

Crucially, if a biological target is identified, MD simulations can model the binding of this compound to the active site of a protein. These simulations can elucidate the binding pose, identify key intermolecular interactions (such as hydrogen bonds and van der Waals forces), and estimate the binding affinity. This dynamic perspective is vital for rational drug design and for understanding the molecule's mechanism of action at a molecular level.

Mechanistic Research on Molecular Interactions and Biochemical Pathways Involving 5 Bromo 1 Methyl 2 Nitro 1h Imidazole

Investigation of Nitro Group Bioreduction and Reactive Intermediate Formation

The cornerstone of the biological activity of 2-nitroimidazoles is the bioreduction of the nitro (NO₂) group. nih.govmdpi.com This process is typically mediated by nitroreductase enzymes found in anaerobic bacteria and certain eukaryotic cells, particularly those under hypoxic (low oxygen) conditions. nih.govmdpi.com The reduction is a stepwise process that generates a cascade of highly reactive intermediates, including the nitroso radical anion, the nitroso derivative, and the hydroxylamine (B1172632) derivative. These intermediates are potent electrophiles capable of interacting with and damaging critical cellular macromolecules. mdpi.com

While direct studies on 5-Bromo-1-methyl-2-nitro-1H-imidazole are limited, research on analogous compounds provides a clear model for its mechanism. A study on the related compound, 5-chloromethyl-1-methyl-2-nitroimidazole, demonstrated its function as a bioreductively activated prodrug system. nih.gov In that research, biomimetic reduction of the 2-nitroimidazole (B3424786) moiety with zinc and ammonium (B1175870) chloride was shown to trigger the release of a linked molecule, the PARP inhibitor 5-bromoisoquinolinone. nih.gov This serves as a powerful illustration of how the reduction of the nitro group leads to the cleavage of a chemical bond and the formation of reactive species. nih.gov This process underscores the potential for the 2-nitroimidazole scaffold to be developed as a prodrug system for targeted drug delivery to hypoxic tissues, such as those found in solid tumors. nih.gov

The sequence of reduction is believed to proceed as follows:

One-electron reduction: The nitro group accepts an electron to form a nitro radical anion. In the presence of oxygen, this radical can be re-oxidized back to the parent compound in a "futile cycle," which limits its toxicity in aerobic cells.

Formation of Reactive Species: Under anaerobic or hypoxic conditions, further reduction occurs, leading to the formation of cytotoxic species like the corresponding hydroxylamine.

Cellular Damage: These reactive intermediates can covalently bind to and cause damage to essential biological molecules, ultimately leading to cell death. mdpi.com

Studies on Interactions with Biological Macromolecules (e.g., DNA, Enzymes, Proteins)

Following their formation via bioreduction, the reactive intermediates of nitroimidazoles interact with a range of biological macromolecules, which is the ultimate cause of their biological effects. mdpi.com These interactions are generally covalent, leading to irreversible damage to the target molecules and disruption of their cellular functions. mdpi.com

Ligand-Target Binding Characterization

The electrophilic intermediates generated from nitroimidazole reduction readily attack nucleophilic sites on macromolecules. The primary targets include DNA, RNA, and proteins. nih.gov The binding is typically non-specific in that a variety of macromolecules can be targeted. However, the consequences of this binding are profound. Covalent binding to DNA can lead to strand breaks and inhibition of DNA replication and repair, while binding to proteins can inactivate critical enzymes and disrupt structural components of the cell.

Inhibition or Activation of Specific Biochemical Pathways (in vitro research)

The interaction of nitroimidazoles with cellular machinery can lead to the inhibition of specific biochemical pathways. While direct in vitro pathway analysis for this compound is not extensively documented, studies on other substituted nitroimidazoles provide valuable insights into potential mechanisms.

For instance, research on 2-Hydroxymethyl-1-methyl-5-nitroimidazole (HMMN), a related 5-nitroimidazole, has shown that it can act as an inhibitor of siderophore production in the bacterium Pseudomonas aeruginosa. nih.gov Siderophores are iron-chelating molecules essential for bacterial growth and virulence. By inhibiting their production, HMMN was also found to occlude the quorum sensing (QS) system, a cell-to-cell communication network that regulates virulence factors like biofilm formation and pyocyanin (B1662382) production. nih.gov This demonstrates that a nitroimidazole derivative can inhibit a specific biochemical pathway (siderophore synthesis) with downstream consequences on other crucial cellular processes. nih.gov

The table below summarizes the inhibitory effects observed for the analogous compound HMMN on P. aeruginosa PAO1.

Inhibited Process/ProductConcentration of HMMNObserved Inhibition/Erasure Rate
Siderophore Production150 µg/ml69.37%
Pyocyanin Production150 µg/ml36.06%
Biofilm Formation150 µg/ml28.24%
Formed Biofilm Erasure150 µg/ml17.03%

This data is based on the study of 2-Hydroxymethyl-1-methyl-5-nitroimidazole and is presented as an illustrative example of pathway inhibition by a nitroimidazole compound. nih.gov

Computational Modeling of Molecular Docking and Binding Modes

Computational methods, such as molecular docking, are invaluable tools for predicting how a ligand like this compound might interact with a biological target. These studies can predict binding sites, estimate binding affinities, and reveal the specific intermolecular forces that stabilize the ligand-target complex.

Prediction of Binding Sites and Affinities

For nitroimidazoles, a key target for computational modeling is the nitroreductase (NTR) enzyme that initiates their activation. Docking studies on analogous nitro-aromatic compounds, such as 5-nitroindazolinones, have been used to model interactions within the active site of NTR from Trypanosoma cruzi. mdpi.com Such studies propose that the substrate, in this case, this compound, would position its nitro group deep within the binding pocket, in close proximity to the flavin mononucleotide (FMNH₂) cofactor that is essential for the reduction reaction. mdpi.com The specific orientation and proximity to the cofactor are critical for efficient electron transfer and subsequent bioreduction. The binding affinity would be influenced by the sum of all intermolecular interactions within the site.

Elucidation of Intermolecular Interactions (e.g., hydrogen bonding, hydrophobic effects)

Computational models can elucidate the specific non-covalent interactions that anchor the ligand in the enzyme's active site. For a molecule like this compound, these interactions would likely involve:

Hydrogen Bonding: The oxygen atoms of the nitro group are strong hydrogen bond acceptors and are predicted to form hydrogen bonds with amino acid residues in the active site, such as Tyrosine or Serine, as well as with the FMNH₂ cofactor. mdpi.com

Hydrophobic Interactions: The methyl group and the imidazole (B134444) ring itself can form hydrophobic and van der Waals interactions with nonpolar residues in the binding pocket.

π-Stacking: The aromatic imidazole ring could engage in π-π stacking interactions with aromatic residues like Tyrosine or Phenylalanine within the active site. mdpi.com

A docking study of a 5-nitroindazole (B105863) derivative with T. cruzi nitroreductase provides a relevant example of these interactions, which are summarized in the table below. mdpi.com

Interacting Residue/CofactorType of Interaction
Tyr106π-π Stacking
Phe108Hydrophobic
Arg133Hydrogen Bond
FMNH₂Hydrogen Bond

This data is derived from a computational study on a nitroindazole derivative and is presented to illustrate the types of interactions that could be predicted for this compound within a nitroreductase active site. mdpi.com

The presence of the bromine atom at the 5-position would also influence these interactions, potentially forming halogen bonds or altering the electronic properties and steric profile of the molecule, thereby affecting its binding affinity and orientation within the active site. acs.org

Electron Affinity and Redox Potential Studies in Biological Contexts

The biological activity of nitroimidazoles is intrinsically linked to the electron affinity and redox potential of the nitro group. The general mechanism for this class of compounds involves the reduction of the nitro group under low-redox-potential conditions, which are often found in anaerobic or hypoxic environments characteristic of certain bacteria, protozoa, and tumor cells. This reduction leads to the formation of reactive nitroso and hydroxylamine intermediates, as well as nitro radical anions, which are cytotoxic.

While this general principle is well-established for the nitroimidazole class, specific quantitative data on the electron affinity and the one-electron reduction potential for this compound within a biological context are not documented in available research. Such studies are crucial for predicting the compound's selective toxicity and its potential efficacy. The positions of the bromo and methyl substituents on the imidazole ring are known to influence the electron density and, consequently, the redox properties of the molecule. However, without specific experimental data, any discussion on the precise values and their biological implications for this particular compound would be speculative.

Cellular and Subcellular Level Investigations of Action Mechanisms (in vitro research)

Detailed in vitro investigations into the cellular and subcellular mechanisms of action for this compound have not been specifically reported in the accessible scientific literature. Research on related nitroimidazoles suggests that after reductive activation, the generated reactive species can interact with various cellular macromolecules, including DNA, proteins, and lipids. This interaction can lead to DNA strand breakage, enzyme inhibition, and disruption of cellular integrity, ultimately resulting in cell death.

For many nitroimidazoles, the key targets and the precise nature of the molecular damage have been the subject of extensive investigation. However, in the case of this compound, there is a lack of published in vitro studies that identify its specific cellular targets, detail its metabolic activation pathways within cells, or provide data on its cytotoxic effects on different cell lines. Therefore, a data table summarizing such findings cannot be constructed.

Structure Activity Relationship Sar Studies of 5 Bromo 1 Methyl 2 Nitro 1h Imidazole Derivatives

Impact of Substituent Modifications on Chemical Reactivity Profiles

The chemical reactivity of the nitroimidazole scaffold is highly sensitive to the electronic effects and positions of its substituents. The presence of a nitro group, a strong electron-withdrawing group, generally deactivates the imidazole (B134444) ring, while the position of other substituents like bromine and the N-methyl group further modulates this reactivity.

Studies on related nitroimidazole compounds have demonstrated that the position of the nitro group itself is a major determinant of chemical reactivity. For instance, moving the nitro group from the 4-position to the 5-position on the imidazole ring can dramatically alter the reactivity of the molecule. Research involving the synthesis of bicyclic nitroimidazoles showed that the yields for reactions leading to 5-nitro isomers were significantly lower than those for the corresponding 4-nitro isomers. nih.gov This suggests that the 5-nitro substitution pattern, as seen in the parent compound of this article, may present greater synthetic challenges. In one instance, the final alkylation step to produce a 4-nitro derivative proceeded with a 70% yield, whereas the same reaction to form the 5-nitro isomer yielded only 13%. nih.gov

The synthesis of brominated 2-nitroimidazoles also presents challenges that highlight the impact of substituents. The direct bromination of 1-methyl-2-nitroimidazole (B155463) readily yields 4-bromo-1-methyl-2-nitroimidazole. rsc.org However, attempts to perform other transformations, such as demethylation of this product, were unsuccessful, indicating that the specific arrangement of bromo, methyl, and nitro groups confers a particular stability or reactivity profile that can hinder certain chemical modifications. rsc.org

Furthermore, the reactivity of a bromo substituent is influenced by the electronic environment of the ring. The bromine atom at the 2-position of a 4-nitroimidazole (B12731) has been noted for its enhanced leaving-group ability in alkylation and coupling reactions compared to a chloro substituent, a property that is valuable in the synthesis of complex derivatives. While this specific finding is for a positional isomer, it underscores the principle that the interplay between the halogen and the nitro group is a key factor in the chemical reactivity of these compounds. The electron-withdrawing nature of the nitro group at the C2 position in 5-Bromo-1-methyl-2-nitro-1H-imidazole would similarly be expected to influence the reactivity of the bromo group at C5, likely affecting its susceptibility to nucleophilic substitution.

Table 1: Comparison of Reaction Yields for Positional Isomers of Nitroimidazole Derivatives

Product IsomerReaction TypeYield (%)Reference
4-Nitro IsomerAlkylation70 nih.gov
5-Nitro IsomerAlkylation13 nih.gov

Positional Isomerism and its Influence on Molecular Interactions

Positional isomerism, which involves changing the position of substituents on the imidazole ring, has a profound impact on the molecule's three-dimensional structure, electronic distribution, and, consequently, its intermolecular interactions. rsc.org These interactions are fundamental to a compound's physical properties and its ability to bind to biological targets.

A compelling example of the influence of positional isomerism comes from studies on the fragmentation of nitroimidazole isomers induced by vacuum ultraviolet (VUV) radiation. A combined experimental and theoretical study of 2-, 4-, and 5-nitroimidazole revealed striking differences in their radiation-induced decomposition pathways. nih.gov Density functional theory (DFT) calculations showed that these differences arise from subtle variations in the fragmentation mechanisms, which dictate the release of neutral species like NO, CO, and HCN. nih.gov This demonstrates that the position of the nitro group alone can fundamentally alter the molecular stability and reactivity of the radical cation, which is a key intermediate in its biological mechanism of action.

The position of substituents also affects how molecules pack in a crystal lattice and interact with other molecules. For example, studies on cobalt(II) complexes with phenylimidazole ligands showed that the position of the phenyl group (at C2 vs. C5) dictated the coordination geometry of the resulting complex. nih.gov While 2-phenylimidazole (B1217362) ligands led to tetrahedral complexes, 5-phenylimidazole ligands favored octahedral coordination. This is a direct consequence of the different steric and electronic environments created by the positional isomers, which in turn influences the formation of intermolecular hydrogen bonds and other non-covalent interactions that stabilize the crystal structure. nih.gov

In the context of this compound, its positional isomers, such as 4-Bromo-1-methyl-2-nitro-1H-imidazole or 5-Bromo-1-methyl-4-nitro-1H-imidazole, would be expected to exhibit distinct molecular properties. The change in the relative positions of the bromo and nitro groups would alter the molecule's dipole moment, surface electrostatic potential, and steric profile. These changes would directly influence its interactions with solvent molecules, receptor binding sites, and other molecules in a crystal lattice, ultimately affecting its solubility, stability, and biological activity. For instance, the different positioning of the electron-withdrawing nitro group relative to the N-methyl group and the bromine atom would alter the acidity of the C-H protons and the basicity of the ring nitrogens, thereby affecting potential hydrogen bonding interactions. nih.gov

Advanced Research Applications of 5 Bromo 1 Methyl 2 Nitro 1h Imidazole As a Versatile Chemical Building Block

Utilization in the Synthesis of Complex Heterocyclic Scaffolds

There is no available scientific literature detailing the use of 5-Bromo-1-methyl-2-nitro-1H-imidazole as a starting material or intermediate for the synthesis of complex heterocyclic scaffolds.

Role in the Development of Research Probes and Chemical Tools

No published studies were found that describe the application of this compound in the development of research probes or other chemical tools for biological or chemical assays.

Integration into Novel Synthetic Methodologies and Strategies

The integration of this compound into new synthetic methodologies, such as cross-coupling reactions or other strategic transformations, is not reported in the current body of scientific research.

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for introducing bromo and nitro groups into the imidazole scaffold, and how can reaction purity be optimized?

  • Methodological Answer : Bromination and nitration of imidazoles typically involve electrophilic substitution. For bromo derivatives, NBS (N-bromosuccinimide) or direct bromine under controlled conditions are common. Nitration requires mixed acids (HNO₃/H₂SO₄) at low temperatures to avoid over-oxidation. Purity optimization includes column chromatography (silica gel, ethyl acetate/hexane gradients) and recrystallization from ethanol or dichloromethane . For nitroimidazoles, monitor reaction progress via TLC (Rf ~0.8 in ethyl acetate/hexane) and confirm purity by HPLC (>95%) .

Q. Which spectroscopic techniques are critical for characterizing 5-Bromo-1-methyl-2-nitro-1H-imidazole, and what key spectral markers should be identified?

  • Methodological Answer :

  • FTIR : Look for C-Br stretching (590–600 cm⁻¹), NO₂ asymmetric/symmetric stretches (1520–1350 cm⁻¹), and imidazole C=N (1615–1620 cm⁻¹) .
  • ¹H NMR : Methyl groups on N1 appear as singlets (~δ 3.8–4.0 ppm). Aromatic protons (if present) show splitting patterns dependent on substitution .
  • MS : Molecular ion peaks (e.g., m/z 235 for C₄H₄BrN₃O₂) and isotopic patterns (Br: 1:1 ratio for M and M+2) confirm molecular weight .

Advanced Research Questions

Q. How can computational methods like DFT and molecular docking predict the reactivity and biological activity of this compound derivatives?

  • Methodological Answer :

  • DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to analyze frontier molecular orbitals (HOMO-LUMO gaps) and electrostatic potential maps, which predict reactive sites .
  • Molecular Docking : Use AutoDock Vina to simulate binding to targets (e.g., EGFR). Validate docking poses with MD simulations (AMBER) and compare binding energies (ΔG) to experimental IC₅₀ values .
  • ADMET Prediction : Tools like SwissADME assess logP (lipophilicity) and BBB permeability, while ProTox-II predicts toxicity profiles .

Q. What crystallographic challenges arise in resolving halogenated imidazoles, and how can SHELX software address them?

  • Methodological Answer :

  • Disorder Handling : Bromine atoms often exhibit positional disorder. Use SHELXL's PART and AFIX commands to model partial occupancy .
  • Phase Refinement : SHELXS-90 employs direct methods (e.g., Patterson maps) for initial phase solutions. For twinned crystals, apply TWIN and BASF commands in SHELXL .
  • Validation : Check R1 (<5%) and wR2 (<15%) values. Use PLATON to validate hydrogen bonding (e.g., C–H···O interactions) .

Q. How do substituent effects influence hydrogen bonding and crystal packing in nitroimidazole derivatives?

  • Methodological Answer :

  • Graph Set Analysis : Classify hydrogen bonds (e.g., D(2) motifs for N–H···O interactions) using Mercury Software. Bromine substituents increase halogen bonding (C–Br···π), altering packing motifs .
  • Steric Effects : Methyl groups at N1 reduce planarity, creating voids in crystal lattices. Quantify using Hirshfeld surface analysis (CrystalExplorer) .

Q. What experimental designs resolve contradictions in biological activity data across assay systems for imidazole analogs?

  • Methodological Answer :

  • Assay Standardization : Use multiple cell lines (e.g., HeLa, MCF-7) and controls (e.g., cisplatin for cytotoxicity). Validate via dose-response curves (IC₅₀ ± SEM) .
  • Mechanistic Studies : Combine enzyme inhibition assays (e.g., EGFR kinase) with Western blotting to confirm target modulation .
  • Data Reconciliation : Apply multivariate analysis (PCA) to identify assay-specific variables (e.g., serum content, incubation time) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.